4-Methylmorpholin-2-one hydrochloride
Description
Introduction to 4-Methylmorpholin-2-one Hydrochloride
Chemical Identification and Nomenclature
Systematic International Union of Pure and Applied Chemistry Name
The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex heterocyclic structure incorporating both morpholine and lactone functional groups. According to established nomenclature conventions, the compound is designated as this compound, which precisely describes the substitution pattern and salt formation. The systematic naming convention emphasizes the presence of a methyl group at the 4-position of the morpholinone ring system, with the hydrochloride designation indicating the formation of a salt with hydrochloric acid. This nomenclature system provides unambiguous identification of the compound's structural features, including the six-membered heterocycle containing both nitrogen and oxygen atoms, the carbonyl group at the 2-position creating the lactone functionality, and the methyl substitution that differentiates it from the parent morpholin-2-one structure. The precision of this naming system ensures clear communication among researchers and facilitates accurate literature searches and chemical database queries.
Chemical Abstracts Service Registry Number and Synonyms
Properties
IUPAC Name |
4-methylmorpholin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-2-3-8-5(7)4-6;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQPQQXSKULDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via N-Methyldiethanolamine and Sulfuric Acid (Cyclization Route)
This method involves a two-stage process starting from N-methyldiethanolamine:
Stage 1: Synthesis
- Slowly add concentrated sulfuric acid (98%) dropwise to N-methyldiethanolamine while controlling the temperature below 60 °C.
- After complete addition, heat the mixture to reflux at 160–170 °C for approximately 7 hours.
- Water formed during the reaction is distilled off continuously.
- The reaction mixture is then cooled to room temperature to obtain a synthesis reaction solution.
Stage 2: Ammonium Salt Transfer and Distillation
- Under stirring at room temperature, additional N-methyldiethanolamine and a transfer agent (e.g., PEG-8000 or N-methylbis ethanolamine) are added.
- The mixture is heated to 60–70 °C and stirred for 30 minutes.
- The ammonium salt transfer reaction solution is subjected to vacuum distillation at about 55–60 °C under -0.95 MPa pressure.
- The purified N-methylmorpholine is collected with a purity of approximately 99.9% and a yield around 98.4%.
This approach is cyclic and allows reuse of residual reaction mixtures to improve efficiency and reduce waste.
| Parameter | Conditions/Values |
|---|---|
| Starting material | N-methyldiethanolamine |
| Catalyst | Concentrated sulfuric acid (98%) |
| Temperature (Stage 1) | 60 °C (addition), 160–170 °C (reflux) |
| Time (Stage 1) | 7 hours |
| Temperature (Stage 2) | 60–70 °C |
| Reaction time (Stage 2) | 30 minutes |
| Distillation pressure | -0.95 MPa |
| Product purity | 99.9% |
| Yield | 98.4% |
Direct Reaction of Morpholine with Paraformaldehyde in Aqueous Medium (Formaldehyde Route)
This method synthesizes N-methylmorpholine by reacting morpholine directly with paraformaldehyde in water, avoiding the use of reducing agents or metal catalysts:
Step 1: Preparation
- Morpholine and water are added to a reaction kettle.
- Water is used in a ratio of approximately 20–30 parts by weight per 50 parts morpholine, optimally 25–28 parts.
Step 2: Reaction
- The mixture is heated to 80–90 °C (preferably around 85 °C).
- Paraformaldehyde (50–60 parts by weight per 50 parts morpholine, optimally 55–58 parts) is added gradually.
- The reaction proceeds for 5–6 hours until no gas (CO2) is evolved, indicating completion.
Step 3: Post-Treatment
- The mixture is cooled below 30 °C.
- Sodium chloride (about 20% of morpholine mass) is added to induce phase separation.
- The organic phase containing N-methylmorpholine is separated and purified by rectification.
- The aqueous phase is recycled for subsequent batches.
This method avoids acidic reducing agents (such as formic acid), metal catalysts, and reduces waste generation. It yields N-methylmorpholine with purity ≥99% and yields exceeding 95% in a single pass.
| Parameter | Conditions/Values |
|---|---|
| Starting material | Morpholine |
| Water ratio | 20–30 parts per 50 parts morpholine (optimal 25–28) |
| Paraformaldehyde ratio | 50–60 parts per 50 parts morpholine (optimal 55–58) |
| Reaction temperature | 80–90 °C (optimal 85 °C) |
| Reaction time | 5–6 hours |
| Post-treatment salt | Sodium chloride (~20% morpholine mass) |
| Product purity | ≥99% |
| Yield | >95% (single pass) |
- No metal catalyst or reducing agent required.
- Simplified purification and reduced corrosion.
- Recyclable aqueous phase reduces waste and cost.
- High selectivity and purity.
Traditional Formaldehyde and Formic Acid Method
An older, classical method involves:
- Slowly adding formaldehyde solution to morpholine under stirring.
- Adding formic acid as a reducing agent.
- Heating under reflux for 4–5 hours with CO2 evolution.
- Cooling and distilling the mixture.
- Neutralizing with sodium hydroxide, separating the organic layer, drying, and fractionating to isolate N-methylmorpholine hydrochloride.
This method typically yields about 98% purity and involves handling corrosive acids and more complex post-treatment steps.
Alternative Carbonate Method (Patent Example)
- React morpholine with methylcarbonate at elevated temperature (~200 °C) in an autoclave.
- Reaction under pressure (up to 5 MPa) with stirring.
- This method is less common and more specialized for industrial scale.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Catalyst/Reducing Agent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization of N-methyldiethanolamine | N-methyldiethanolamine, H2SO4 | 160–170 °C reflux, vacuum distillation | Sulfuric acid (catalyst) | 98.4 | 99.9 | Cyclic process, high purity |
| Paraformaldehyde reaction in water | Morpholine, paraformaldehyde, water | 80–90 °C, 5–6 h, salt-induced phase separation | None | >95 | ≥99 | No catalyst/reducing agent, recyclable water phase |
| Formaldehyde and formic acid | Morpholine, formaldehyde, formic acid | Reflux 4–5 h, neutralization, distillation | Formic acid (reducing agent) | ~95 | ~98 | Traditional method, more complex post-treatment |
| Methylcarbonate autoclave method | Morpholine, methylcarbonate | 200 °C, high pressure, autoclave | None specified | N/A | N/A | Industrial scale, less common |
Research Findings and Notes
- The paraformaldehyde aqueous reaction method is preferred industrially for its environmental benefits, simplicity, and high product quality.
- The cyclization method with sulfuric acid is well-established and yields very high purity but involves corrosive reagents and requires careful temperature control.
- Avoiding formic acid and metal catalysts reduces equipment corrosion and simplifies downstream processing.
- Recycling aqueous phases significantly reduces waste and operational costs.
- Purity levels above 99% are achievable with proper distillation and phase separation techniques.
- Reaction monitoring by gas evolution (CO2) and temperature control is critical to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent morpholine compound.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted morpholine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
4-Methylmorpholin-2-one hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized as a reagent in various organic transformations, contributing to the development of new chemical entities in pharmaceutical research .
Biological Research
In biological studies, this compound has been employed to investigate enzyme inhibition and protein interactions. Its capacity to form stable complexes allows researchers to explore its effects on various biological pathways and mechanisms. For instance, it has been used to study kinase inhibition, which is crucial for understanding cell signaling and cancer biology .
Industrial Applications
The compound is also significant in industrial contexts, particularly in the production of polymers and resins. Its unique chemical properties make it advantageous for manufacturing materials that require specific functional characteristics .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of hydroxylamine-bearing inhibitors that included this compound as a structural component. The results indicated that these inhibitors exhibited nanomolar activity against various patient-derived cancer cell lines, demonstrating the compound's potential in developing targeted cancer therapies .
Case Study 2: Enzyme Inhibition
Research involving this compound highlighted its role in inhibiting specific kinases linked to cytokinesis and cell cycle regulation. This inhibition was shown to affect cellular proliferation, indicating its utility in cancer research and drug development aimed at controlling tumor growth .
Data Tables
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-2-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It exerts its effects by inhibiting specific kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to changes in cellular processes, making it a valuable tool in research focused on cell biology and pharmacology.
Comparison with Similar Compounds
Structural Analogs
The following table compares 4-methylmorpholin-2-one hydrochloride with structurally related hydrochlorides:
Key Observations :
- Oxycodone hydrochloride, a potent opioid, demonstrates how morphinan-based hydrochlorides prioritize lipophilicity for blood-brain barrier penetration, unlike the simpler morpholinone derivatives .
- 4’-Methyl-α-Pyrrolidinohexanophenone HCl highlights structural diversity, where a pyrrolidine group and aromatic ketone backbone suggest distinct pharmacological targets (e.g., CNS activity) compared to morpholinones .
Physicochemical and Pharmacokinetic Properties
- Dissolution Kinetics: Studies on famotidine hydrochloride (a gastroretentive drug) show pH-dependent dissolution profiles, a trait likely shared by morpholinone hydrochlorides due to their ionizable amine groups .
- Stability : Amitriptyline hydrochloride exhibits stability under refrigerated conditions, suggesting that 4-methylmorpholin-2-one HCl may require similar storage (-20°C) to prevent degradation .

- Analytical Methods : RP-HPLC techniques validated for amitriptyline hydrochloride could be adapted for quantifying 4-methylmorpholin-2-one HCl, leveraging UV detection at ~210–280 nm for amide/amine functionalities.

Research and Application Gaps
- Structural Complexity: Unlike 4’-methyl-α-Pyrrolidinohexanophenone HCl (used in psychoactive research) , 4-methylmorpholin-2-one HCl lacks documented pharmacological studies, highlighting opportunities for bioactivity screening.
Biological Activity
4-Methylmorpholin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is a derivative of morpholine, characterized by a methyl group at the 4-position and a carbonyl group at the 2-position. Its chemical formula is with a molecular weight of approximately 150.61 g/mol. The compound appears as a white crystalline solid and is soluble in water, which facilitates its use in biological assays.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown moderate activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Escherichia coli | >128 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that the compound exhibits low toxicity at therapeutic concentrations, with cell viability remaining above 80% at doses up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications .
Antitumor Activity
Research has highlighted the potential antitumor properties of this compound. It has been shown to inhibit proliferation in various cancer cell lines, including those expressing folate receptors. The dual inhibition mechanism involves targeting glycinamide ribonucleotide formyltransferase (GARFTase) and possibly AICA ribonucleotide formyltransferase (AICARFTase), which are crucial for nucleotide synthesis in rapidly dividing cells .
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in metabolic pathways:
- Inhibition of GARFTase : This enzyme plays a critical role in purine nucleotide biosynthesis. Inhibition leads to reduced proliferation of cancer cells that rely on this pathway.
- Folate Receptor Targeting : The compound shows selectivity for cells expressing folate receptors, enhancing its efficacy against certain tumors while minimizing effects on normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating the compound against a panel of bacterial strains demonstrated its effectiveness compared to traditional antibiotics, suggesting it could be a candidate for developing new antimicrobial therapies .
- Cytotoxicity Assessment : Research involving human cancer cell lines revealed that this compound could selectively induce apoptosis in malignant cells while preserving healthy cells, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylmorpholin-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Common routes involve cyclization of precursors like 3-hydroxypropyl intermediates with chlorinating agents (e.g., SOCl₂) followed by ring closure under basic conditions (e.g., KOtBu in THF). Reaction temperature and solvent polarity critically impact intermediate stability and final yield. For example, highlights the use of refluxing CH₂Cl₂ with SOCl₂ to generate chloropropyl intermediates, while demonstrates the role of solvent choice (e.g., propylene glycol) in optimizing reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the morpholine ring structure via characteristic proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, ring protons at δ 3.5–4.0 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm).
- IR : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and N–H stretches (~3300 cm⁻¹) in the hydrochloride form.
- MS : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.06 for C₅H₁₀NO₂·HCl). validates this approach for analogous compounds using IR and NMR .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the morpholinone ring under humid conditions is a key degradation pathway. Stability studies should include accelerated testing (40°C/75% RH) with HPLC monitoring. Store under inert gas (N₂/Ar) in desiccators with silica gel. emphasizes the need for controlled storage to prevent decomposition .
Advanced Research Questions
Q. How can impurity profiling be optimized using HPLC-MS for this compound?
- Methodological Answer : Employ a C18 column with a gradient elution (0.1% TFA in H₂O:MeCN). Detect impurities like unreacted precursors or des-methyl analogs via MS/MS fragmentation. and reference EP/PhEur impurity standards, which can guide threshold limits (e.g., ≤0.15% for specified impurities) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Solvent effects (e.g., PCM for THF/H₂O) and protonation states (hydrochloride vs. free base) must be included. indirectly supports this by discussing sulfonyl-piperidine analogs .
Q. How does enantiomeric purity impact biological activity, and what chiral separation methods are effective?
- Methodological Answer : Use Chiralpak® IC columns with hexane:IPA mobile phases to resolve enantiomers. Activity assays (e.g., enzyme inhibition in ) can correlate enantiopurity with efficacy. and provide precedents for chiral resolution of tetrahydroisoquinoline derivatives .
Q. What degradation pathways dominate under oxidative stress, and how can they be modeled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


